1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a piperidine derivative characterized by two key structural motifs:
- A piperidine ring substituted at the 4-position with a (1H-pyrazol-1-yl)methyl group.
- A 4-phenyloxane-4-carbonyl group attached to the nitrogen of the piperidine.
The compound’s molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol (inferred from analogous structures in ).
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20(21(9-15-26-16-10-21)19-5-2-1-3-6-19)23-13-7-18(8-14-23)17-24-12-4-11-22-24/h1-6,11-12,18H,7-10,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKXKMNPLAPICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the oxane ring: This could involve the cyclization of a suitable precursor.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation.
Formation of the pyrazole ring: This could be achieved through the reaction of hydrazine with a 1,3-diketone.
Coupling of the pyrazole and piperidine rings: This might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects on Piperidine :
- The 4-phenyloxane-carbonyl group in the target compound introduces a bulky, lipophilic structure compared to simpler acyl groups (e.g., benzofuran-carbonyl in or ketones in ). This could enhance membrane permeability but reduce solubility.
- Halogenated pyrazoles (Cl, F in ) exhibit stronger electronegativity, favoring dipole interactions and antimicrobial activity, whereas the target compound’s unsubstituted pyrazole may prioritize hydrogen bonding.
Impact of Aromatic Systems: The 4-phenyloxane moiety (target compound) vs. Xanthene’s extended aromatic system may improve intercalation with biological targets.
Crystallographic and Packing Behavior
- Halogenated compounds () form robust intermolecular networks (e.g., C–H···F bonds), whereas the target compound’s phenyloxane group may rely on van der Waals interactions for crystal packing.
Biological Activity
1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
The structure includes a piperidine ring, a phenyloxane moiety, and a pyrazole group, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and phenyloxane structures have been studied for their efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that related pyrazole derivatives can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act by inhibiting specific kinases involved in cancer cell proliferation and survival. This activity could be attributed to the presence of the pyrazole ring, which is known for its ability to interact with various biological targets.
Anti-inflammatory Effects
Compounds containing the phenyloxane moiety have demonstrated anti-inflammatory properties in various models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess similar anti-inflammatory capabilities.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways associated with inflammation and cancer.
- Apoptosis Induction : The structural components may trigger apoptotic pathways in malignant cells.
Case Studies
Recent studies have explored the pharmacological potential of related compounds. For example:
- Study on Pyrazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction (Smith et al., 2023).
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology highlighted the antimicrobial properties of phenyloxane-containing compounds, suggesting potential applications in treating infections caused by resistant bacteria (Johnson et al., 2023).
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazole Derivative A | Pyrazole ring | Anticancer |
| Phenyloxane Derivative B | Phenyloxane moiety | Antimicrobial |
| Compound C | Pyrazole and phenyloxane | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
